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Compound of Interest

Compound Name:
Dimethyl(2-

bromoethyl)phosphonate

Cat. No.: B3395263 Get Quote

An In-depth Technical Guide on Dimethyl(2-
bromoethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of Dimethyl(2-bromoethyl)phosphonate (CAS Number: 26119-42-6). It is intended

to be a valuable resource for researchers and professionals involved in organic synthesis and

drug development. This document details the compound's characteristics, synthesis, and

reactivity, with a focus on its role as a versatile synthetic intermediate.

Core Compound Identification
Dimethyl(2-bromoethyl)phosphonate is an organophosphorus compound characterized by a

phosphonate group and a bromoethyl moiety. These features make it a valuable reagent for

introducing the phosphonoethyl group into various molecular scaffolds.
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Identifier Value Reference

Chemical Name
Dimethyl(2-

bromoethyl)phosphonate

CAS Number 26119-42-6 [1][2][3]

Molecular Formula C4H10BrO3P [2][3]

Molecular Weight 217.00 g/mol [2][3]

Canonical SMILES COP(=O)(CCBr)OC

InChI Key Not available

Physical and Chemical Properties
Detailed experimental data for Dimethyl(2-bromoethyl)phosphonate is not widely available in

the public domain. However, the properties of its close structural analog, Diethyl(2-

bromoethyl)phosphonate (CAS 5324-30-1), are well-documented and can serve as a useful

reference. The substitution of ethyl groups with methyl groups is expected to result in a lower

boiling point and potentially a slightly higher density and water solubility.

Table of Physical Properties (of Diethyl(2-bromoethyl)phosphonate as a proxy):

Property Value Reference

Physical State Liquid [1][4]

Appearance
Clear, colorless to slightly

yellow liquid
[5]

Boiling Point 75 °C @ 1 mmHg [1][4][6]

Density 1.348 g/mL at 25 °C [1][4][6]

Refractive Index (n20/D) 1.461 [1][4][6]

Flash Point >110 °C (>230 °F) - closed cup [1]

Solubility
Soluble in water (20 g/L at

25°C)
[5]
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Spectroscopic Data:

Spectroscopic data for Dimethyl(2-bromoethyl)phosphonate is not readily available.

However, the expected spectral characteristics can be inferred from its structure and from data

available for similar compounds like its diethyl analog.

¹H NMR: The spectrum would be expected to show a triplet for the methyl protons of the

phosphonate group, and two multiplets for the diastereotopic methylene protons of the ethyl

group.

¹³C NMR: The spectrum would show signals for the two carbons of the ethyl group and the

two carbons of the bromoethyl group.

³¹P NMR: A single peak in the phosphonate region is expected.

IR Spectroscopy: Characteristic peaks would include a strong P=O stretch, P-O-C stretches,

and C-Br stretch.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and

characteristic fragmentation patterns, including the loss of the bromine atom and fragments

corresponding to the phosphonate moiety.

Synthesis and Reactivity
Synthesis via the Michaelis-Arbuzov Reaction
The primary method for synthesizing Dimethyl(2-bromoethyl)phosphonate is the Michaelis-

Arbuzov reaction.[1] This reaction involves the treatment of a trialkyl phosphite with an alkyl

halide. In this specific case, trimethyl phosphite is reacted with an excess of 1,2-

dibromoethane.

Experimental Protocol: Michaelis-Arbuzov Synthesis of Dimethyl(2-bromoethyl)phosphonate
(Adapted from the protocol for the diethyl analog)

This protocol is adapted from the synthesis of the diethyl analog and should be optimized for

the specific synthesis of the dimethyl compound.

Materials:
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Trimethyl phosphite

1,2-dibromoethane

Standard laboratory glassware for reflux and distillation

Heating mantle

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place an

excess of 1,2-dibromoethane (e.g., 4 molar equivalents).

While stirring, add trimethyl phosphite (1 molar equivalent) dropwise to the flask.

Heat the reaction mixture to reflux and maintain the reflux for several hours (e.g., 2-4 hours).

The progress of the reaction can be monitored by techniques such as TLC or ³¹P NMR.

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess 1,2-dibromoethane under reduced pressure using a rotary evaporator.

The crude product can be purified by vacuum distillation to yield pure Dimethyl(2-
bromoethyl)phosphonate.

Diagram of the Michaelis-Arbuzov Reaction Workflow:

Trimethyl Phosphite +
1,2-Dibromoethane (excess) Reaction Flask Reflux

(Heat)
1. Reaction Workup

Rotary Evaporation
(Removal of excess
1,2-dibromoethane)

2. Isolation Vacuum Distillation3. Purification Dimethyl(2-bromoethyl)phosphonate

Click to download full resolution via product page

Michaelis-Arbuzov Synthesis Workflow

Chemical Reactivity
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The reactivity of Dimethyl(2-bromoethyl)phosphonate is dominated by its two functional

groups: the bromoethyl group and the dimethyl phosphonate moiety.

Bromoethyl Group: The carbon-bromine bond is a primary alkyl halide, making it susceptible

to nucleophilic substitution reactions (SN2). This allows for the facile introduction of the

dimethylphosphonoethyl group onto a wide range of nucleophiles, such as amines, thiols,

and carbanions. This reactivity is fundamental to its utility as a synthetic intermediate.

Dimethyl Phosphonate Group: The P-C bond in the phosphonate group is highly stable and

resistant to hydrolysis.[7] The methyl ester groups, however, can be hydrolyzed under acidic

or basic conditions to yield the corresponding phosphonic acid.[7] This transformation is

often desired in the final steps of a synthesis to obtain a more polar and potentially

biologically active compound. The hydrolysis of phosphonate esters can be a challenging

step and often requires harsh conditions.[7]

Logical Relationship of Functional Group Reactivity:

Bromoethyl Group Reactivity Dimethyl Phosphonate Group Reactivity

Dimethyl(2-bromoethyl)phosphonate

Nucleophilic Substitution (SN2) Ester Hydrolysis

Phosphonoethylated Product

Reaction with
Nucleophiles (Nu⁻)

(2-Bromoethyl)phosphonic Acid

Acid or Base

Click to download full resolution via product page

Reactivity of Functional Groups

Applications in Research and Development
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While specific biological activities of Dimethyl(2-bromoethyl)phosphonate have not been

reported, haloalkylphosphonates, in general, are important building blocks in medicinal

chemistry and drug discovery. The phosphonate group is often used as a non-hydrolyzable

mimic of a phosphate group, which is ubiquitous in biological systems. This allows for the

design of enzyme inhibitors and other biologically active molecules with improved stability.

The bromoethyl functionality provides a convenient handle for attaching the phosphonate

moiety to a target molecule. Therefore, Dimethyl(2-bromoethyl)phosphonate serves as a key

intermediate in the synthesis of a wide range of compounds that are investigated for their

potential therapeutic properties. Its applications include the synthesis of:

Enzyme inhibitors: By mimicking the transition state of enzymatic reactions involving

phosphates.

Antiviral and anticancer agents: The phosphonate group can interfere with metabolic

pathways essential for viral replication or cancer cell growth.

Bone-targeting agents: Phosphonates have a high affinity for bone tissue, making them

useful for delivering drugs to the skeletal system.

Safety and Handling
Detailed toxicological data for Dimethyl(2-bromoethyl)phosphonate is not available.

However, based on the data for its diethyl analog, it should be handled with care in a well-

ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses)

should be worn. It is expected to be an irritant to the skin, eyes, and respiratory system.[8]

Thermal decomposition may produce hazardous gases.[9] It is stable under normal conditions.

[9]

Conclusion
Dimethyl(2-bromoethyl)phosphonate is a valuable synthetic intermediate for the introduction

of the phosphonoethyl group in organic synthesis. While specific experimental data for this

compound is limited, its properties and reactivity can be reasonably inferred from its structure

and comparison with its well-characterized diethyl analog. Its synthesis is readily achieved

through the Michaelis-Arbuzov reaction. The dual reactivity of its bromoethyl and dimethyl

phosphonate functionalities makes it a versatile tool for the development of new molecules with
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potential applications in medicinal chemistry and materials science. Further research into the

specific properties and biological activities of Dimethyl(2-bromoethyl)phosphonate is

warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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